50- to 80-Fold Enhancement in M1 Muscarinic Receptor Binding Affinity Compared to Arecoline
The 4-sulfonyl substitution on the morpholine nitrogen is a critical determinant of M1 muscarinic receptor affinity. In a head-to-head SAR study, 4-substituted sulfonyl morpholine derivatives (compounds 9a, 9b, 9c, and 9e) exhibited a 50- to 80-fold increase in M1 receptor binding affinity relative to arecoline, the parent muscarinic agonist lacking the sulfonyl-morpholine moiety [1].
| Evidence Dimension | M1 muscarinic receptor binding affinity (fold increase) |
|---|---|
| Target Compound Data | 4-Substituted sulfonyl morpholine derivatives (9a, 9b, 9c, 9e): 50- to 80-fold greater affinity |
| Comparator Or Baseline | Arecoline (baseline M1 agonist, no sulfonyl-morpholine moiety) |
| Quantified Difference | 50- to 80-fold increase in receptor binding affinity |
| Conditions | In vitro radioligand binding assay; specific receptor subtype M1 |
Why This Matters
This quantifiable difference directly informs compound selection for M1 receptor-targeted drug discovery programs, where affinity gains of this magnitude can translate into improved potency and reduced dosing requirements.
- [1] Kumar YC, Malviya M, Chandra JN, Sadashiva CT, Kumar CS, Prasad SB, Prasanna DS, Subhash MN, Rangappa KS (2008). Effect of novel N-aryl sulfonamide substituted 3-morpholino arecoline derivatives as muscarinic receptor 1 agonists in Alzheimer's dementia models. Bioorganic & Medicinal Chemistry, 16:5157. View Source
